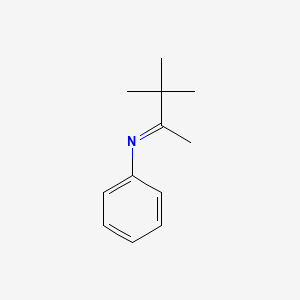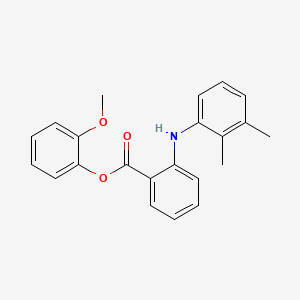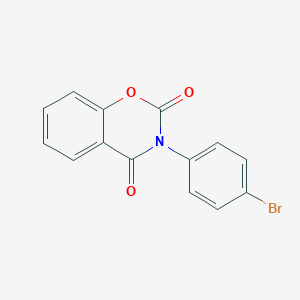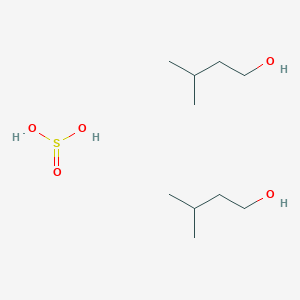
3-Methylbutan-1-ol;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutan-1-ol: is an organic compound with the molecular formula C5H12O isoamyl alcohol or isopentyl alcohol . This compound is a colorless liquid with a characteristic odor and is slightly soluble in water but highly soluble in organic solvents . Sulfurous acid (H2SO3) is a weak and unstable acid formed by dissolving sulfur dioxide in water. It is commonly used as a reducing agent and preservative .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fermentation: 3-Methylbutan-1-ol is commonly produced as a by-product of ethanol fermentation.
Chemical Synthesis: It can also be synthesized by the hydroformylation of isobutene followed by hydrogenation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylbutan-1-ol can be oxidized to form isovaleraldehyde using oxidizing agents such as chromic acid.
Reduction: It can be reduced to form various hydrocarbons under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Phosphorus tribromide, thionyl chloride.
Major Products:
Isovaleraldehyde: Formed by oxidation.
Isoamyl halides: Formed by substitution reactions.
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways:
- 3-Methylbutan-1-ol exerts its effects primarily through its interaction with enzymes involved in metabolic pathways. It is metabolized in the liver by alcohol dehydrogenase to form isovaleraldehyde, which is further oxidized to isovaleric acid .
- Sulfurous acid acts as a reducing agent and preservative by reacting with oxygen and other oxidizing agents, thereby preventing oxidation and spoilage .
Comparison with Similar Compounds
1-Butanol: Another primary alcohol with a similar structure but without the branched chain.
2-Methyl-1-propanol: A branched-chain alcohol with a different branching pattern.
2-Methyl-2-propanol: A tertiary alcohol with a similar molecular formula but different properties.
Uniqueness:
- 3-Methylbutan-1-ol is unique due to its branched structure, which imparts distinct physical and chemical properties. It has a higher boiling point and different reactivity compared to its linear counterparts .
Properties
CAS No. |
18748-28-2 |
|---|---|
Molecular Formula |
C10H26O5S |
Molecular Weight |
258.38 g/mol |
IUPAC Name |
3-methylbutan-1-ol;sulfurous acid |
InChI |
InChI=1S/2C5H12O.H2O3S/c2*1-5(2)3-4-6;1-4(2)3/h2*5-6H,3-4H2,1-2H3;(H2,1,2,3) |
InChI Key |
MDLMJFDSYGTGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCO.CC(C)CCO.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



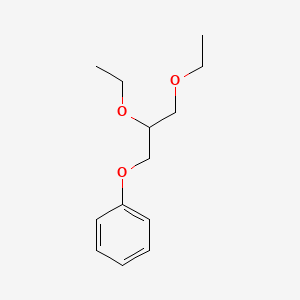
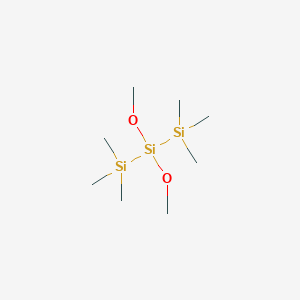


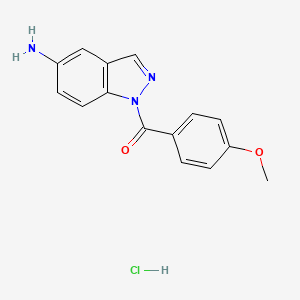
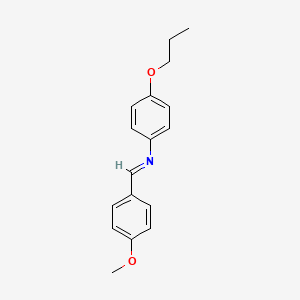
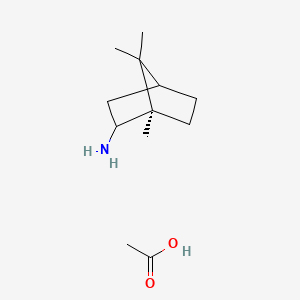
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
